Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with ethyl acrylate under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s phosphoryl groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual phosphoryl groups provide enhanced reactivity compared to similar compounds .
Biological Activity
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features two diethoxyphosphoryl groups attached to a propanoate backbone. Its molecular formula is , and it typically appears as a yellow viscous oil. The unique structure enhances its reactivity and potential biological activity compared to other phosphonates.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. Molecular docking studies suggest that it may interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes or receptors associated with inflammation. This suggests a therapeutic role in managing inflammatory diseases.
Key Findings:
- Molecular Docking Studies: Indicate potential inhibition of inflammatory pathways.
- Biochemical Modulation: The compound modulates biochemical pathways involved in inflammation, supporting its therapeutic potential.
Case Studies and Experimental Data
Several research studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from various studies:
Study | Objective | Key Results |
---|---|---|
Study 1 | Evaluate anti-inflammatory activity | Showed significant inhibition of pro-inflammatory cytokines in vitro. |
Study 2 | Molecular docking analysis | Predicted binding affinities with key inflammatory enzymes. |
Study 3 | Synthesis optimization | Achieved high yields through modified synthetic pathways. |
- Study 1: Investigated the compound's effect on pro-inflammatory cytokines in cell cultures, revealing a dose-dependent reduction in cytokine levels.
- Study 2: Conducted molecular docking studies to assess binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation.
- Study 3: Focused on optimizing the synthesis process using various reagents to improve yield and purity.
The mechanism by which this compound exerts its biological activity involves the modulation of signaling pathways related to inflammation. By interacting with specific receptors or enzymes, it may reduce the production of inflammatory mediators.
Potential Targets:
- Cyclooxygenase (COX): Involved in the formation of prostanoids from arachidonic acid.
- Lipoxygenase (LOX): Plays a role in leukotriene synthesis.
Properties
IUPAC Name |
ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8P2/c1-6-17-12(14)11-13(22(15,18-7-2)19-8-3)23(16,20-9-4)21-10-5/h13H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYNURFGOPDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570579 | |
Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-29-4 | |
Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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